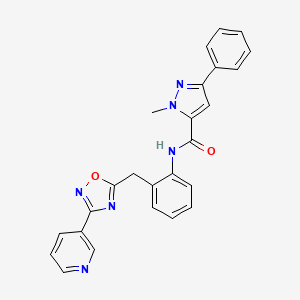
1-methyl-3-phenyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-phenyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H20N6O2 and its molecular weight is 436.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-3-phenyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article synthesizes available research on its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazole core linked to a carboxamide and a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the pyridine and phenyl groups enhances its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity
- Recent studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
- The compound's ability to induce apoptosis has been noted through flow cytometry assays, suggesting that it may activate apoptotic pathways via p53 and caspase signaling .
-
Antimicrobial Activity
- The oxadiazole moiety is associated with antimicrobial properties. Compounds containing this structure have demonstrated activity against a range of pathogens including Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents .
- The structural modifications on the phenyl ring can significantly influence the antimicrobial efficacy, as certain substituents enhance activity against specific bacterial strains .
- Antiviral Activity
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological properties:
- Substituent Effects : Variations in substituents on the phenyl or pyridine rings can modulate biological activity. For example, electron-withdrawing groups often enhance anticancer properties by increasing electron density at reactive sites .
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Nitro | Increased potency against bacteria | |
| Hydroxy | Enhanced apoptosis induction in cancer cells | |
| Methyl | Improved lipophilicity and cell membrane permeability |
Case Studies
- Cytotoxicity Evaluation : A study involving structural analogs demonstrated that modifications to the 1,2,4-oxadiazole core could lead to significant improvements in cytotoxicity against leukemia cell lines with IC50 values as low as 0.65 µM .
- Antimicrobial Testing : A derivative of the compound was tested against multiple bacterial strains and exhibited selective inhibition with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
属性
IUPAC Name |
2-methyl-5-phenyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O2/c1-31-22(15-21(29-31)17-8-3-2-4-9-17)25(32)27-20-12-6-5-10-18(20)14-23-28-24(30-33-23)19-11-7-13-26-16-19/h2-13,15-16H,14H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCPUAMIPVXLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














